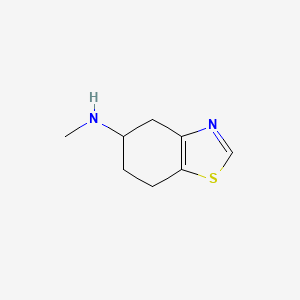
5-Benzothiazolamine, 4,5,6,7-tetrahydro-N-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Benzothiazolamine, 4,5,6,7-tetrahydro-N-methyl- is a chemical compound with the molecular formula C8H12N2S It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzothiazolamine, 4,5,6,7-tetrahydro-N-methyl- typically involves the formation of the benzothiazole ring followed by the introduction of the N-methyl group. One common method involves the cyclization of diester derivatives of thiazole through Dieckmann cyclization. The resulting ketones are then transformed into amines and N-methylamines by reductive amination .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would likely involve large-scale synthesis using similar cyclization and amination reactions, optimized for efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
5-Benzothiazolamine, 4,5,6,7-tetrahydro-N-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst or nucleophiles (e.g., NH3, OH-) under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, reduction may yield amines or alcohols, and substitution may yield halogenated derivatives or substituted amines.
Applications De Recherche Scientifique
5-Benzothiazolamine, 4,5,6,7-tetrahydro-N-methyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Benzothiazolamine, 4,5,6,7-tetrahydro-N-methyl- involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not well-documented, it is likely that the compound exerts its effects through binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazole: The parent compound, which lacks the tetrahydro and N-methyl groups.
4,5,6,7-Tetrahydrobenzothiazole: Similar structure but without the N-methyl group.
N-Methylbenzothiazole: Contains the N-methyl group but lacks the tetrahydro structure.
Uniqueness
5-Benzothiazolamine, 4,5,6,7-tetrahydro-N-methyl- is unique due to the presence of both the tetrahydro and N-methyl groups, which can influence its chemical reactivity and biological activity. These structural features may enhance its stability, solubility, and interaction with molecular targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H12N2S |
|---|---|
Poids moléculaire |
168.26 g/mol |
Nom IUPAC |
N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-5-amine |
InChI |
InChI=1S/C8H12N2S/c1-9-6-2-3-8-7(4-6)10-5-11-8/h5-6,9H,2-4H2,1H3 |
Clé InChI |
UVCLDHIJKXNXQW-UHFFFAOYSA-N |
SMILES canonique |
CNC1CCC2=C(C1)N=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


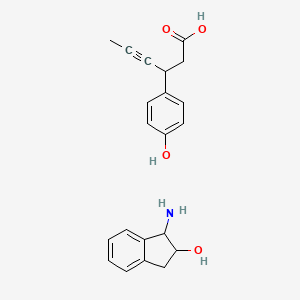
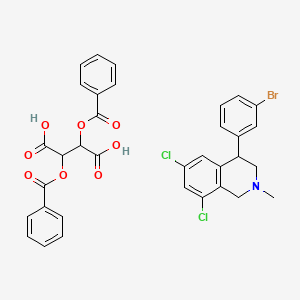
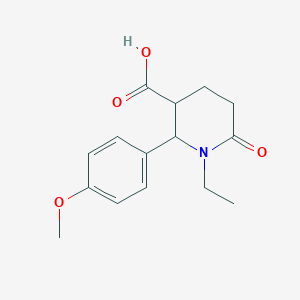
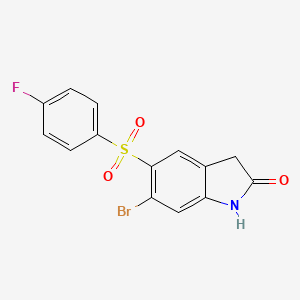
![3-[3-Chloro-2-fluoro-6-(tetrazol-1-yl)phenyl]prop-2-enoic acid](/img/structure/B14789453.png)
![N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14789458.png)
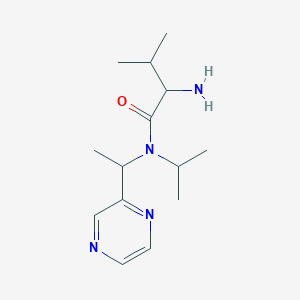
![(3S)-6-(hydroxymethyl)-2-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxane-3,4,5-triol](/img/structure/B14789464.png)
![(5R,10R,14R)-15-[1-(4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-5-hydroxy-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one](/img/structure/B14789466.png)



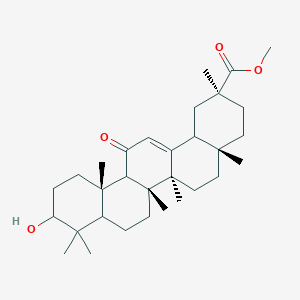
![ethyl 9-(5-bromofuran-2-yl)-12,14-dimethyl-13,15-dioxo-17-phenyl-8-oxa-1,12,14-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-2(7),3,5,10,16-pentaene-4-carboxylate](/img/structure/B14789487.png)
